(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
CAS No.: 1276055-49-2
Cat. No.: VC0172846
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1276055-49-2 |
---|---|
Molecular Formula | C7H16ClNO2 |
Molecular Weight | 181.66 |
IUPAC Name | (2S)-2-(aminomethyl)-4-methylpentanoic acid;hydrochloride |
Standard InChI | InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 |
Standard InChI Key | HZQWRYHUNMXMLF-RGMNGODLSA-N |
SMILES | CC(C)CC(CN)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is characterized by specific chemical parameters that define its molecular identity. The compound features an (S)-stereocenter at the alpha carbon position, which is critical for its potential biological activity and chemical properties.
Basic Chemical Parameters
Property | Value |
---|---|
Chemical Name | (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride |
CAS Number | 1276055-49-2 |
Molecular Formula | C₇H₁₆ClNO₂ |
Molecular Weight | 181.66 g/mol |
SMILES Notation | CC(C)CC@@HC(=O)O.[H]Cl |
MDL Number | MFCD12198201 |
Purity (Commercial) | 95-98% |
The compound consists of a carbon backbone with an aminomethyl group attached to the alpha carbon, a carboxylic acid group, and an isobutyl side chain, with the entire structure existing as a hydrochloride salt . This configuration gives it properties distinct from standard alpha-amino acids, as the amine group is positioned on a methylene extension rather than directly on the alpha carbon.
Free Base Form Properties
The compound also exists in its free base form, which has slightly different chemical parameters:
Property | Free Base Value |
---|---|
Name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid |
CAS Number | 203854-56-2 |
Molecular Formula | C₇H₁₅NO₂ |
Molecular Weight | 145.20 g/mol |
InChIKey | IAXQYBCPMFDMOJ-LURJTMIESA-N |
The free base form lacks the hydrochloride counterion, resulting in different physical properties and a lower molecular weight . The transition between the salt and free base forms can be relevant for various applications, particularly in pharmaceutical formulations where solubility and stability are critical considerations.
Physical and Chemical Properties
The physical and chemical properties of (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride determine its behavior in various environments and applications.
Physical Characteristics
Property | Description |
---|---|
Appearance | White crystalline powder |
Solubility | Water-soluble (enhanced by HCl salt formation) |
Boiling Point | 249.1±23.0 °C at 760 mmHg (for free base form) |
Storage Conditions | Store at 2-8°C or room temperature |
The hydrochloride salt formation enhances the compound's water solubility compared to its free base form, making it more suitable for aqueous applications in research and pharmaceutical formulations . This improved solubility is a common characteristic of amino acid hydrochloride salts.
Chemical Reactivity and Stability
The compound contains both a primary amine group and a carboxylic acid group, making it capable of participating in various chemical reactions:
-
The primary amine can undergo nucleophilic substitutions, acylations, and reductive aminations
-
The carboxylic acid can form esters, amides, and anhydrides
-
As an amino acid derivative, it can potentially participate in peptide bond formation
Storage stability data suggests that the compound is relatively stable when stored properly. According to supplier recommendations, the compound can be stored at room temperature or under refrigeration (2-8°C) . For stock solutions, storage at -20°C is recommended for up to one month, while -80°C storage can extend stability to approximately six months .
Hazard Statement | Code |
---|---|
Harmful if swallowed | H302 |
Causes skin irritation | H315 |
Causes serious eye irritation | H319 |
May cause respiratory irritation | H335 |
Recommended precautionary measures include avoiding breathing dust/vapors (P261) and rinsing cautiously with water for several minutes if contact with eyes occurs (P305+P351+P338) . These safety considerations are typical for many amino acid derivatives and reflect the need for appropriate laboratory handling procedures.
Stereochemistry and Structural Features
The stereochemistry of (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a defining feature that distinguishes it from related compounds and influences its potential biological activity.
Stereochemical Configuration
The compound possesses an (S) stereocenter at the alpha carbon position, which corresponds to the natural L-configuration in amino acid nomenclature. This stereochemical configuration is crucial for potential biological recognition and activity, as biological systems typically interact selectively with specific stereoisomers.
The stereochemical designation (S) indicates that, according to the Cahn-Ingold-Prelog priority rules, when viewed with the lowest priority group (hydrogen) pointing away, the priority of the remaining groups decreases in a counterclockwise direction.
Structural Relationship to Natural Amino Acids
The structure of (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride bears resemblance to leucine, a natural amino acid, particularly in its side chain:
Feature | (S)-2-(Aminomethyl)-4-methylpentanoic acid | L-Leucine |
---|---|---|
Side Chain | 4-methylpentyl (isobutyl) | 4-methylpentyl (isobutyl) |
Amine Position | On methylene extension from alpha carbon | Directly on alpha carbon |
Stereochemistry | (S) at alpha carbon | (S) at alpha carbon |
Supplier | Catalog ID | Package Sizes | Purity | Price Range (where available) |
---|---|---|---|---|
AChemBlock | Q69042 | Various | 98% | Not specified |
CymitQuimica | 10-F243353 | 100mg, 250mg, 1g | 95.0% | Quote-based |
GlpBio | GF49119 | 100mg, 250mg, 1g | >95% | $124.00 (100mg), $184.00 (250mg), $458.00 (1g) |
American Elements | OMXX-277478-01 | Various | Not specified | Quote-based |
Ambeed | Not specified | 100mg | Not specified | $123.00 (100mg) |
This diversity of suppliers and packaging options provides researchers with flexibility in sourcing the compound according to their specific requirements and budget constraints .
Preparation of Stock Solutions
For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of various concentrations:
Stock Solution Preparation Guide
Target Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 5.5048 mL |
5 mM | 1.1010 mL |
10 mM | 0.5505 mL |
Related Compounds and Structural Analogs
Several structurally related compounds appear in chemical catalogs alongside (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, suggesting a broader research interest in this class of modified amino acids.
Key Structural Analogs
Compound | Structure Difference | CAS Number |
---|---|---|
(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride | Opposite stereochemistry at alpha carbon | Not specified in search results |
(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride | One fewer methylene group in side chain | 925704-47-8 |
(S)-3-Amino-2-methylpropanoic acid hydrochloride | Simplified structure with shorter side chain | 925704-45-6 |
(S)-2-((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid | Boc-protected derivative of the title compound | 828254-18-8 |
These related compounds enable structure-activity relationship studies and provide alternatives with modified chemical and physical properties . The existence of protected derivatives (e.g., Boc-protected) suggests ongoing synthetic work utilizing these building blocks in more complex molecules.
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